

Application Notes & Protocols: In Vivo Administration of IDOR-1117-2520

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Compound of Interest

Compound Name: IDOR-1117-2520

Cat. No.: B15607223

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Introduction

IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] The CCR6 receptor and its exclusive ligand, CCL20, form a critical signaling axis that mediates the migration and recruitment of pathogenic immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[2][3][4] This pathway is implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[2][5] **IDOR-1117-2520** works by blocking the interaction between CCL20 and CCR6, thereby inhibiting the downstream signaling events that lead to immune cell chemotaxis.[1][3][4]

These notes provide an overview of the preclinical data and standardized protocols for the in vivo administration and evaluation of **IDOR-1117-2520** in relevant animal models of autoimmune-driven inflammation. The compound is currently under evaluation in a Phase 1 clinical trial for immune-mediated disorders.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for **IDOR-1117-2520**.

Table 1: In Vitro Activity Profile

Assay Type	Target/Cell Line	Readout	IC ₅₀ (nM)
Calcium Mobilization	hCCR6-expressing cells	CCL20-mediated Ca ²⁺ flow	63
β-Arrestin Recruitment	hCCR6-expressing cells	β-Arrestin Recruitment	30
Receptor Internalization	hCCR6-expressing cells	Receptor Internalization	20

| Safety Screen | hERG Channel | Electrophysiology | 9400 |

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters of **IDOR-1117-2520** in Rats (Oral Administration)

Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)
10	132	0.3	166

| 100 | 822 | 0.3 | 2770 |

Data sourced from preclinical assessments.[\[4\]](#)

Table 3: In Vivo Efficacy in Aldara™-Induced Mouse Model of Dermatitis

Treatment Group	Dose	Administration Route	Endpoint (Day 8)	% Reduction in Ear Thickness
Vehicle Control	N/A	Oral	Ear Thickness	0% (Baseline)
IDOR-1117-2520	50 mg/kg	Oral	Ear Thickness	Significant (p<0.0001)
Anti-IL-17A Ab	Standard	Intraperitoneal	Ear Thickness	Comparable to IDOR-1117-2520

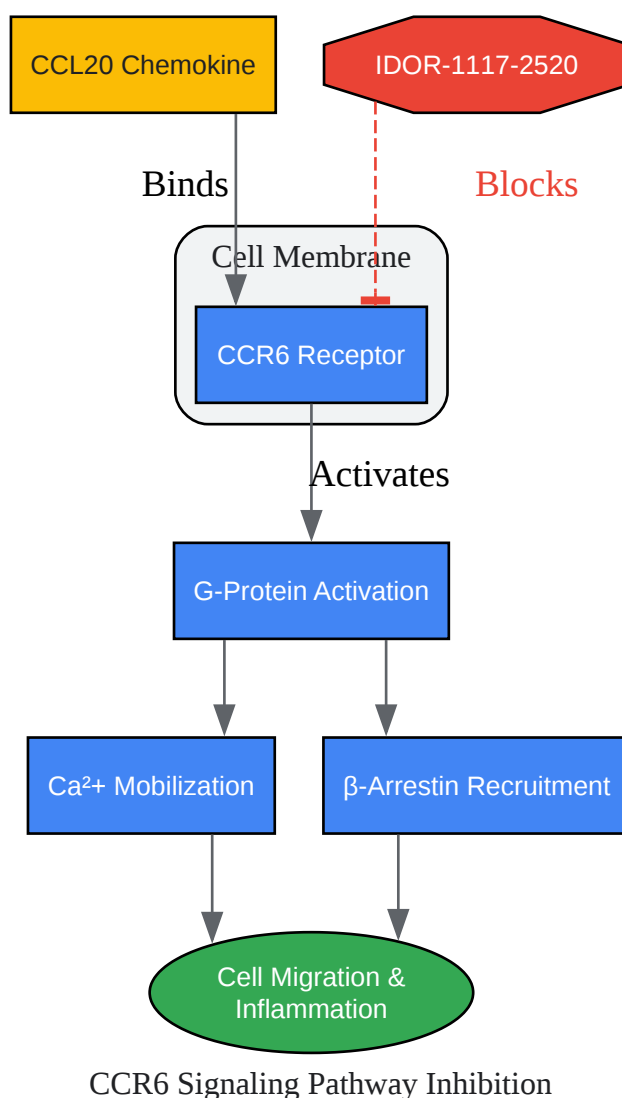
| Anti-IL-23 Ab | Standard | Intraperitoneal | Ear Thickness | Comparable to **IDOR-1117-2520** |

Summary of efficacy studies demonstrating dose-dependent reduction in ear swelling.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Visualized Pathways and Workflows

Mechanism of Action: CCR6 Signaling Pathway

The diagram below illustrates the CCL20/CCR6 signaling axis, which is crucial for the migration of pathogenic Th17 cells in autoimmune diseases. **IDOR-1117-2520** acts as an antagonist, blocking the receptor and preventing downstream cellular responses.

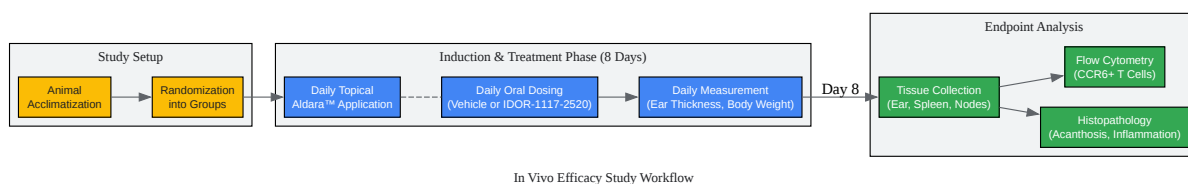


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Mechanism of Action of **IDOR-1117-2520**.

Experimental Workflow: Psoriasiform Dermatitis Model

This workflow outlines the key steps for evaluating the efficacy of **IDOR-1117-2520** in the Aldara™ (Imiquimod)-induced mouse model of skin inflammation.



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Workflow for Aldara™-Induced Dermatitis Model.

Experimental Protocols

Formulation and Administration of **IDOR-1117-2520**

This protocol describes the preparation of **IDOR-1117-2520** for oral administration in rodents.

- **Vehicle Preparation:** Prepare a standard vehicle appropriate for oral gavage, such as 0.5% (w/v) Methylcellulose in sterile water.
- **Compound Weighing:** Accurately weigh the required amount of **IDOR-1117-2520** powder based on the desired final concentration and the number of animals to be dosed.
- **Suspension Preparation:** Gradually add the vehicle to the powder while continuously vortexing or sonicating to create a homogenous suspension. Ensure no clumps are visible. A typical dosing volume for mice is 10 mL/kg.
- **Administration:** Administer the suspension to animals via oral gavage using an appropriate gauge feeding needle. Ensure the suspension is mixed well before drawing each dose.

Aldara™-Induced Mouse Model of Psoriasiform Dermatitis

This model is used to assess the in vivo efficacy of **IDOR-1117-2520** in a psoriasis-like inflammatory environment.^{[2][5]}

- Animals: Use 8-10 week old BALB/c or C57BL/6 mice. Allow animals to acclimatize for at least 7 days before the experiment.
- Groups: Randomize mice into treatment groups (n=8-10 per group):
 - Group 1: Vehicle Control (Oral)
 - Group 2: **IDOR-1117-2520** (e.g., 50 mg/kg, Oral)
 - Group 3: Positive Control (e.g., Anti-IL-17A antibody, IP)
- Induction of Dermatitis:
 - On Day 0, measure the baseline thickness of the right ear using a digital caliper.
 - Apply a daily topical dose of 62.5 mg of Aldara™ cream (5% imiquimod) to the shaved back and right ear of each mouse for 7 consecutive days.
- Treatment:
 - Administer **IDOR-1117-2520** or vehicle by oral gavage daily from Day 0 to Day 7, typically 1-2 hours before Aldara™ application.
- Monitoring and Endpoints:
 - Measure ear thickness and body weight daily.
 - On Day 8, euthanize the animals and collect the ears and draining lymph nodes for further analysis.
 - Primary Endpoint: Change in ear thickness from baseline.^[5]

- Secondary Endpoints: Histopathological scoring of inflammation and acanthosis; quantification of immune cell infiltration (e.g., CCR6+ T cells) via flow cytometry.[2][5]

Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for determining the PK profile of **IDOR-1117-2520** following oral administration.[4]

- Animals: Use male Sprague-Dawley rats with jugular vein catheters. Fast animals overnight before dosing.
- Dosing: Administer a single dose of the **IDOR-1117-2520** formulation via oral gavage (e.g., 10 mg/kg or 100 mg/kg).[4]
- Blood Sampling:
 - Collect blood samples (approx. 200 µL) into K₂EDTA-coated tubes at specified time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Centrifuge the samples at 4°C to separate plasma.
- Sample Analysis:
 - Store plasma samples at -80°C until analysis.
 - Quantify the concentration of **IDOR-1117-2520** in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters (C_{max} , T_{max} , AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Flow Cytometry Analysis of Immune Cells

This protocol is for quantifying the infiltration of CCR6⁺ T cells into the inflamed ear tissue.[3][5]

- Tissue Processing:

- Excise the ear tissue and mince it into small pieces.
- Digest the tissue in an appropriate enzyme cocktail (e.g., Collagenase D, DNase I) at 37°C to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Staining:
 - Count the cells and aliquot approximately $1-2 \times 10^6$ cells per sample.
 - Stain for cell viability using a live/dead stain.
 - Block Fc receptors to prevent non-specific antibody binding.
 - Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CCR6).
- Data Acquisition and Analysis:
 - Acquire stained samples on a flow cytometer (e.g., BD LSRFortessa™).
 - Analyze the data using appropriate software (e.g., FlowJo™). Gate on live, singlet, CD45⁺, CD3⁺, CD4⁺ cells to identify the helper T cell population, and then quantify the percentage of these cells that are CCR6⁺.

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